(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid
Description
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a 2-hydroxyethyl group at the N1 position. Its molecular formula is C₆H₁₀BN₂O₃, with a molecular weight of 171.97 g/mol. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems used in pharmaceuticals and materials science . The hydroxyl group in the 2-hydroxyethyl substituent enhances solubility in polar solvents and may influence biological activity through hydrogen bonding interactions .
Properties
IUPAC Name |
[1-(2-hydroxyethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9-11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIXFIUNGSYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086063-70-8 | |
| Record name | 1-(2-Hydroxyethyl)pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyethylhydrazine with a suitable diketone can yield the pyrazole ring, which can then be functionalized with a boronic acid group through a series of reactions involving organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The boronic acid group can be reduced to form boronates.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles with diverse functional groups .
Scientific Research Applications
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of (1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid, highlighting substituent variations and their physicochemical properties:
Key Comparative Findings
Solubility and Polarity
- The 2-hydroxyethyl substituent confers higher polarity and water solubility compared to alkyl (e.g., ethyl) or aryl (e.g., benzyl) analogs. This property is critical for bioavailability in drug candidates .
- Fluoroethyl and cyanoethyl analogs exhibit intermediate polarity due to electronegative substituents but may suffer from lower solubility in aqueous media .
Biological Activity
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a hydroxyethyl group and a boronic acid moiety, which contributes to its unique reactivity and biological properties. The general structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results as inhibitors of various kinases involved in tumor progression. A study indicated that pyrazole derivatives could inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation in cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | EGFR | 0.5 | A431 |
| Compound B | SIK3 | 0.8 | MDA-MB-231 |
| This compound | Unknown | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, certain derivatives exhibited higher selectivity for COX-2 compared to standard anti-inflammatory drugs like diclofenac .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound C | 30 | 70 |
| Compound D | 20 | 85 |
| This compound | TBD | TBD |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. Research indicates that certain pyrazole derivatives can inhibit enzymes like α-glucosidase and β-glucosidase, which are involved in carbohydrate metabolism. This inhibition leads to reduced glucose absorption and lower blood sugar levels .
Case Study: Antidiabetic Effects
In a recent study, a derivative of this compound was tested for its ability to lower blood glucose levels in diabetic rats. The results showed a significant reduction in blood glucose levels after administration compared to the control group.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Kinase Inhibition : By binding to the active sites of specific kinases, it disrupts signaling pathways that promote cell proliferation and survival.
- Enzyme Inhibition : The boronic acid moiety allows for reversible binding to serine and cysteine residues in enzyme active sites, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
